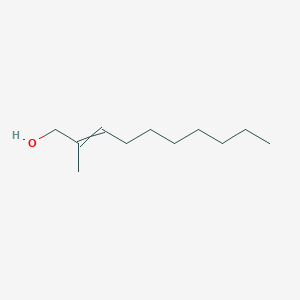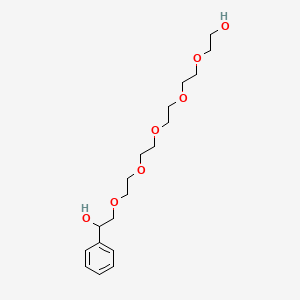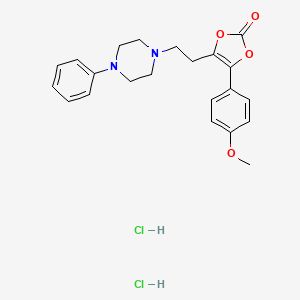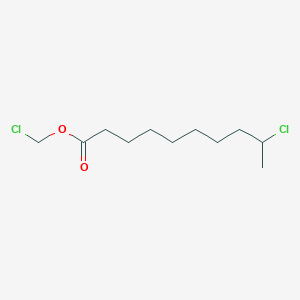
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol typically involves the reaction of 4-methyl-1,4-diazepane with propanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Methyl-1,4-diazepan-1-yl)propanal or 3-(4-Methyl-1,4-diazepan-1-yl)propanone.
Reduction: Formation of 3-(4-Methyl-1,4-diazepan-1-yl)propanamine.
Substitution: Formation of 3-(4-Methyl-1,4-diazepan-1-yl)propyl halides or esters.
科学的研究の応用
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction cascades that lead to changes in cellular function.
類似化合物との比較
Similar Compounds
- 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine
- Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]
Uniqueness
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.
特性
CAS番号 |
78872-55-6 |
|---|---|
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC名 |
3-(4-methyl-1,4-diazepan-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-10-4-2-5-11(8-7-10)6-3-9-12/h12H,2-9H2,1H3 |
InChIキー |
JDWYKSLGXHLMLJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


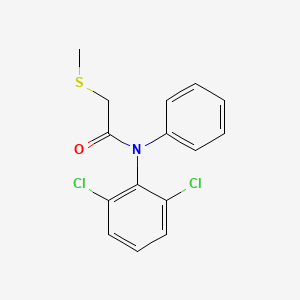
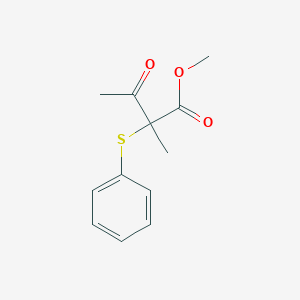
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
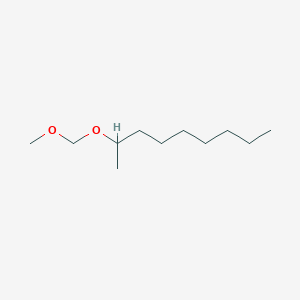
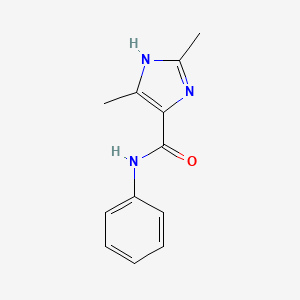
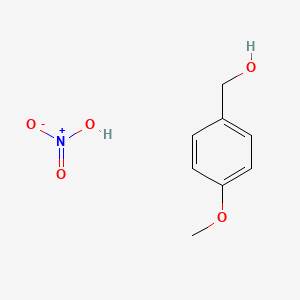
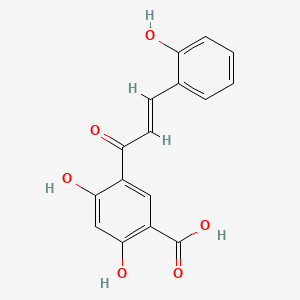
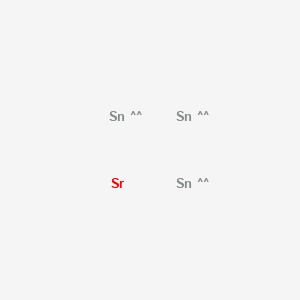
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
